molecular formula C14H22O B146569 2-Benzylheptanol CAS No. 92368-90-6

2-Benzylheptanol

Cat. No. B146569
CAS RN: 92368-90-6
M. Wt: 206.32 g/mol
InChI Key: CGMOOAUESLSUKM-UHFFFAOYSA-N
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Description

2-Benzylheptanol is a chemical compound with the molecular formula C14H22O . It is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alcohol .


Molecular Structure Analysis

The molecular structure of 2-Benzylheptanol consists of a benzyl group attached to a heptanol chain . The molecular weight is 206.324 Da .

Scientific Research Applications

Fragrance Ingredient Review

  • Application : 2-Benzylheptanol is used as a fragrance ingredient. It belongs to the Aryl Alkyl Alcohols group, a class of fragrance ingredients that include various alkyl alcohols bonded to an aryl group, typically a benzene ring. This review focuses on its toxicological and dermatological aspects (Scognamiglio et al., 2012).

Catalyst in Esterification

  • Application : 2-Benzylheptanol is involved in the esterification of benzoic acid with 2-ethylhexanol. Mg/Al mixed oxide catalysts derived from Aqueous Miscible Organic solvent-Layered Double Hydroxides (AMO-LDHs) were used, and the reaction aimed to produce 2-ethylhexyl benzoate. This study highlights the acid-base properties and catalytic activity of these oxides in the reaction process (Kuljiraseth et al., 2019).

Chiral Benzoates and Fluorobenzoates Synthesis

  • Application : 2-Benzylheptanol was used in the synthesis of novel chiral benzoates and fluorobenzoates, exhibiting properties like antiferroelectric smectic phase (SmCA*). This study explores the phase transitions, melting points, and properties of these compounds, contributing to the field of liquid crystals and materials science (Milewska et al., 2015).

Corrosion Inhibition

  • Application : The study of spirocyclopropane derivatives for mild steel protection in acidic environments includes the use of 2-Benzylheptanol. These compounds, due to their specific molecular structure, exhibit effective corrosion inhibition, important for industrial applications (Chafiq et al., 2020).

Phthalates and Human Health

  • Related Compound Analysis : While not directly related to 2-Benzylheptanol, this paper discusses the broader category of phthalates, which are similar in structure and utility. It reviews their uses, metabolism, and health effects, providing context to the chemical family to which 2-Benzylheptanol belongs (Hauser & Calafat, 2005).

Synthesis of Heterocyclic Compounds

  • Application : 2-Benzylheptanol is used in synthesizing condensed and noncondensed heterocyclic compounds with applications as antimicrobial and surface active agents. This study focuses on their potential use in manufacturing drugs, cosmetics, and pesticides (Eissa & El-Sayed, 2006).

Safety And Hazards

2-Benzylheptanol should be handled with care. Personal protective equipment should be used and adequate ventilation should be ensured. In case of accidental release, it should not be allowed to enter drains or water courses .

properties

IUPAC Name

2-benzylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,14-15H,2-3,5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMOOAUESLSUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869095
Record name Benzenepropanol, .beta.-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylheptanol

CAS RN

92368-90-6
Record name 2-Benzylheptan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92368-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylheptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092368906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanol, .beta.-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanol, .beta.-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylheptanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.087.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZYLHEPTANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… A toxicologic and dermatologic review of 2-benzylheptanol when used as a fragrance ingredient is presented. 2-Benzylheptanol is a member of the fragrance structural group Aryl Alkyl …
Number of citations: 1 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… show that 2-benzylheptanol is not … 2benzylheptanol; 2-benzylheptanol is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated, 2-benzylheptanol …
A Gunia‐Krzyżak, K Słoczyńska… - … Journal of Cosmetic …, 2018 - Wiley Online Library
… 2-Benzylheptanol belongs to the group of primary aryl alkyl alcohols and has been reported as a potential skin sensitizer 25, 26. … 2-Benzylheptanol H 2 image Masking, perfuming …
Number of citations: 112 onlinelibrary.wiley.com
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
… of 206.29 g/mol for 2-benzylheptanol to a low of 108.14 for … from Log Kow = 4.44 for 2-benzylheptanol to Log Kow = 0.73 for … mg/L @25 C for 2-benzylheptanol to 57,420 mg/L at 25 C for …
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
… high of 206.29 g/mol for 2-benzylheptanol to a low of 108.14 for benzyl … = 4.44 for 2-benzylheptanol to Log K ow … from 21.23 mg/L @25 C for 2-benzylheptanol to 57,420 mg/L at 25 C for …
Number of citations: 4 www.sciencedirect.com
B List - Aulendorf: Editio Cantor Verlag, 2000 - chemspireingredients.com
Product -100% natural (dried juice from fresh herb)-Prevents air pollution-induced premature signs of aging like wrinkles and spots (in-vitro)-Anti-inflammaging, triple anti-irritant-Sirtuin …
Number of citations: 15 chemspireingredients.com
BC Budiono - 2022 - repository.i3l.ac.id
Deodorant is a cosmetic product used to reduce bad body odor. Commercialized deodorant products usually come with a substance that enables hiding and reduces bad body odor. A …
Number of citations: 0 repository.i3l.ac.id
D Sean, R Patrick - 2022 - repository.i3l.ac.id
Cultivating Nannochloropsis sp. is utilized to feed coral, jellyfish, and small fishes which could also reduce the consumption cost inside Jakarta Aquarium and Safari. Different …
Number of citations: 0 repository.i3l.ac.id
DG Kubler - 1952
Number of citations: 2
НП Матвейко, АМ Брайкова… - Известия Тульского …, 2018 - cyberleninka.ru
Методом инверсионной вольтамперометрии установлено, что во всех 8 изученных образцах шампуней содержится цинк. Причем содержание этого металла превышает …
Number of citations: 4 cyberleninka.ru

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